molecular formula C14H19F3N4O2S B6452204 N,N-dimethyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrole-1-sulfonamide CAS No. 2549003-23-6

N,N-dimethyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrole-1-sulfonamide

Cat. No. B6452204
CAS RN: 2549003-23-6
M. Wt: 364.39 g/mol
InChI Key: RSHRORPXDUTIRJ-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a pyridine ring, which is a six-membered aromatic heterocycle, found in many drugs and natural products . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of the molecules .


Chemical Reactions Analysis

Pyrrole and pyridine rings are aromatic and relatively stable, but they can undergo electrophilic substitution reactions . The trifluoromethyl group is generally stable and resistant to hydrolysis and oxidation .


Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. For instance, the trifluoromethyl group is lipophilic and could enhance the compound’s membrane permeability . The basic nitrogen in the pyridine ring could participate in hydrogen bonding, affecting the compound’s solubility .

Future Directions

The compound could be explored for potential biological activities, given the presence of the biologically relevant pyrrole and pyridine rings, and the trifluoromethyl group . Further studies could include the synthesis of analogs, in vitro and in vivo testing, and mechanism of action studies.

properties

IUPAC Name

N,N-dimethyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2S/c1-19(2)24(22,23)21-6-5-10-8-20(9-12(10)21)13-4-3-11(7-18-13)14(15,16)17/h3-4,7,10,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHRORPXDUTIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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